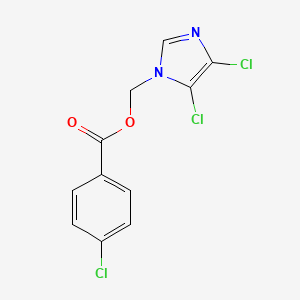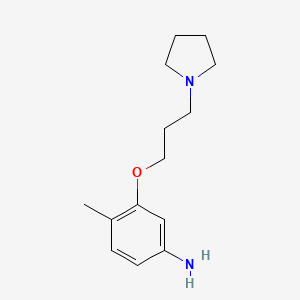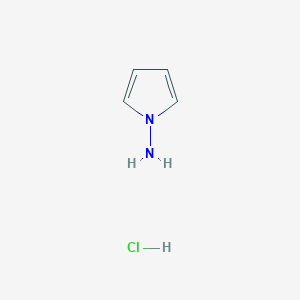
2-Bromo-4,5-dimethylthiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dimethylthiophen-3-amine is an organic compound with the molecular formula C6H8BrNS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by a bromine atom and two methyl groups attached to a thiophene ring, along with an amine group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylthiophen-3-amine typically involves the bromination of 4,5-dimethylthiophen-3-amine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-dimethylthiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amine group can be reduced to form corresponding amines or imines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or imines.
Applications De Recherche Scientifique
2-Bromo-4,5-dimethylthiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors, dyes, and other materials with electronic properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-dimethylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylthiophen-3-amine: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2,5-dimethylthiophen-3-amine: Similar structure but different substitution pattern, affecting its chemical properties and uses.
2-Bromo-3,4-dimethylthiophene: Lacks the amine group, resulting in different chemical behavior and applications.
Uniqueness
2-Bromo-4,5-dimethylthiophen-3-amine is unique due to the presence of both the bromine atom and the amine group on the thiophene ring. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H8BrNS |
|---|---|
Poids moléculaire |
206.11 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethylthiophen-3-amine |
InChI |
InChI=1S/C6H8BrNS/c1-3-4(2)9-6(7)5(3)8/h8H2,1-2H3 |
Clé InChI |
IBXIUTGRKWBAMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1N)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)


![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)



